molecular formula C6H6N4O2 B10760255 8-Methyl-9-oxoguanine

8-Methyl-9-oxoguanine

Cat. No.: B10760255
M. Wt: 166.14 g/mol
InChI Key: NEKSCFHMQPOHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-9-Oxoguanine is an organic compound belonging to the class of pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. The structure of this compound includes a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions

Chemical Reactions Analysis

8-Methyl-9-Oxoguanine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 8-Methyl-9-Oxoguanine involves its incorporation into DNA and RNA, where it can cause mutations by pairing with adenine instead of cytosine. This mispairing can lead to G→T transversion mutations during DNA replication . The compound also affects transcriptional and posttranscriptional regulation by altering RNA-RNA interactions .

Comparison with Similar Compounds

8-Methyl-9-Oxoguanine is similar to other oxidative guanine derivatives, such as 8-oxoguanine and 8-hydroxyguanine. it is unique in its specific methylation pattern, which affects its chemical reactivity and biological effects . Other similar compounds include:

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

5-amino-2-methyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C6H6N4O2/c1-2-8-3-4(11)9-6(7)10-5(3)12-2/h1H3,(H3,7,9,10,11)

InChI Key

NEKSCFHMQPOHBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)N=C(NC2=O)N

Origin of Product

United States

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